Aurora Kinase Inhibitor II

Vue d'ensemble

Description

L'inhibiteur de l'aurora kinase II est un inhibiteur de petite molécule qui cible les kinases aurora, une famille de kinases sérine/thréonine. Ces kinases jouent un rôle crucial dans la régulation de la mitose et sont souvent surexprimées dans divers cancers . L'inhibiteur de l'aurora kinase II s'est montré prometteur dans les études précliniques et cliniques comme agent thérapeutique potentiel pour le traitement du cancer .

Mécanisme D'action

Target of Action

Aurora Kinase Inhibitor II primarily targets the Aurora kinases, a family of serine/threonine kinases essential for the onset and progression of mitosis . The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) . AURKA promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . AURKB and AURKC are chromosome-passenger complex proteins, crucial for chromosome binding to kinetochores and segregation of chromosomes .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. This inhibition disrupts the normal function of the Aurora kinases, leading to a failure in the regulation of mitosis . For instance, the inhibition of AURKA prevents the promotion of centrosome maturation and mitotic spindle assembly, which are necessary for the G2/M transition .

Biochemical Pathways

The inhibition of Aurora kinases affects several biochemical pathways. These kinases play a key role in the control of mitosis . They are involved in crucial checkpoint regulation pathways such as spindle assembly checkpoint, alignment of metaphase chromosomes, and chromosomal biorientation . Therefore, the inhibition of these kinases can lead to the disruption of these pathways, affecting the normal cell cycle and leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound is still under investigation. It has been reported that the compound azd2811, a potent and selective inhibitor of aurora b kinase, has shown sustained drug exposure for several days post-dose . This suggests that this compound may also have similar ADME properties, but further studies are needed to confirm this.

Result of Action

The inhibition of Aurora kinases by this compound leads to a dramatic increase in chromosome number, modification of the cell cycle, and induction of apoptosis . This results in the inhibition of tumor growth in various cancer models . For instance, the combination of radiation and an AURKA inhibitor increased DNA damage and apoptosis and decreased MYCN protein levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the cellular and subcellular localization of Aurora kinases can affect the efficacy of the inhibitor . Moreover, the expression of Aurora kinases can vary among different types of cells, which can also influence the inhibitor’s action

Analyse Biochimique

Biochemical Properties

Aurora Kinase Inhibitor II interacts with Aurora kinases, specifically Aurora A and Aurora B, which play crucial roles in mitosis . The inhibitor binds to the ATP-binding pocket of these kinases, leading to diminished kinase activity . This interaction disrupts the normal function of Aurora kinases, including their role in promoting centrosome maturation, chromosome alignment, and segregation .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on cell division. By inhibiting Aurora kinases, the compound disrupts the normal progression of mitosis . This can lead to cell cycle arrest, preventing cancer cells from proliferating . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with Aurora kinases. The inhibitor binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates . This can lead to changes in gene expression and disrupt the normal function of proteins regulated by Aurora kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the inhibitor has been shown to cause accumulation of tumor cells in mitosis with high expression of antigen-presentation genes over time . Information on the product’s stability and degradation over time is currently limited.

Metabolic Pathways

This compound is involved in the regulation of mitotic processes, which are part of the cell cycle metabolic pathway . The inhibitor interacts with Aurora kinases, which are enzymes that play a key role in this pathway .

Subcellular Localization

This compound targets Aurora kinases, which have distinct subcellular localizations. Aurora A is associated with centrosomes and spindle poles, while Aurora B is a chromosomal passenger protein . Therefore, the inhibitor is likely to localize to these subcellular compartments where its targets reside.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de l'aurora kinase II implique généralement une synthèse organique en plusieurs étapes. . Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.

Méthodes de production industrielle : La production industrielle de l'inhibiteur de l'aurora kinase II implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour une production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de l'aurora kinase II subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène pour former des oxydes ou des hydroxydes.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'un groupe partant approprié.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut donner des cétones ou des alcools, tandis que les réactions de substitution peuvent produire divers dérivés avec une activité biologique modifiée .

4. Applications de la recherche scientifique

L'inhibiteur de l'aurora kinase II a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'activité des kinases et les mécanismes d'inhibition.

Biologie : Recherche sur le rôle des kinases aurora dans la régulation du cycle cellulaire et la mitose.

Industrie : Utilisation potentielle dans le développement de thérapies anticancéreuses ciblées et d'outils de diagnostic.

5. Mécanisme d'action

L'inhibiteur de l'aurora kinase II exerce ses effets en se liant au site actif des kinases aurora, inhibant ainsi leur activité enzymatique. Cette inhibition perturbe la phosphorylation des substrats clés impliqués dans la mitose, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Les cibles moléculaires comprennent l'aurora kinase A, B et C, qui sont impliquées dans la maturation des centrosomes, la ségrégation des chromosomes et la cytokinèse .

Applications De Recherche Scientifique

Aurora kinase inhibitor II has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study kinase activity and inhibition mechanisms.

Biology: Investigates the role of aurora kinases in cell cycle regulation and mitosis.

Industry: Potential use in the development of targeted cancer therapies and diagnostic tools.

Comparaison Avec Des Composés Similaires

L'inhibiteur de l'aurora kinase II est unique par sa grande sélectivité et sa puissance contre les kinases aurora par rapport à d'autres inhibiteurs. Des composés similaires comprennent :

VX-680 : Un puissant inhibiteur des kinases aurora avec une activité à large spectre.

Alisertib : Un inhibiteur sélectif de l'aurora kinase A, actuellement en essais cliniques.

CCT129202 : Un inhibiteur imidazopyridine à forte sélectivité pour les kinases aurora.

L'inhibiteur de l'aurora kinase II se distingue par son inhibition équilibrée des trois kinases aurora (A, B et C), ce qui en fait un outil polyvalent pour la recherche et les applications thérapeutiques potentielles .

Propriétés

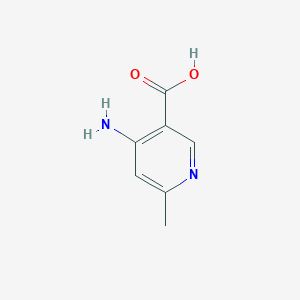

IUPAC Name |

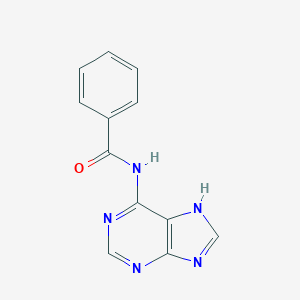

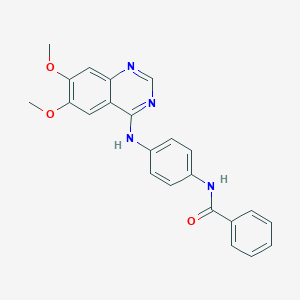

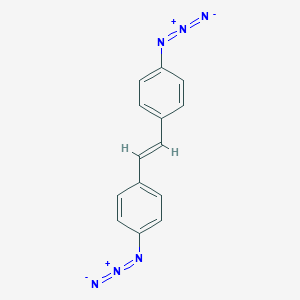

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYVCWQAHSYYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425012 | |

| Record name | Aurora Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331770-21-9 | |

| Record name | Aurora kinase inhibitor II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurora Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURORA KINASE INHIBITOR II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aurora Kinase Inhibitor II in the context of prostate cancer cells?

A1: While the exact mechanism of this compound is not detailed in these studies, it is used as a tool to inhibit Aurora Kinases. Aurora Kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, particularly in mitosis. [, , ] Overexpression of these kinases is often observed in various cancers, including prostate cancer, and is associated with aggressive tumor behavior. By inhibiting Aurora Kinases, this compound likely disrupts cell division and proliferation in prostate cancer cells.

Q2: What role does RALA play in prostate cancer, and how is it relevant to the research on this compound?

A2: The studies identify RALA, a member of the Ras superfamily, as a direct target of miR-331-3p. [, , ] RALA expression is found to be elevated in prostate cancer and correlates with higher Gleason grades, indicating a potential role in tumor progression. The research demonstrates that downregulating RALA, either through miR-331-3p overexpression or siRNAs, inhibits prostate cancer cell proliferation and migration. Furthermore, combining siRALA with this compound also shows synergistic effects in reducing colony formation, further supporting RALA as a potential therapeutic target in prostate cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

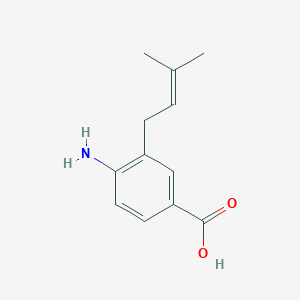

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)